molecular formula C20H24N2O2 B2766181 N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide CAS No. 2380186-96-7

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide

Katalognummer: B2766181
CAS-Nummer: 2380186-96-7
Molekulargewicht: 324.424
InChI-Schlüssel: ATRGJKSJQFGQOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"N-{[1-(Morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide" is a synthetic small molecule featuring a naphthalene-1-carboxamide core linked to a morpholine-substituted cyclobutylmethyl group. This compound combines a rigid aromatic system (naphthalene) with a conformationally constrained cyclobutane ring and a morpholine moiety, a common pharmacophore in medicinal chemistry due to its solubility-enhancing and hydrogen-bonding properties.

Eigenschaften

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-19(18-8-3-6-16-5-1-2-7-17(16)18)21-15-20(9-4-10-20)22-11-13-24-14-12-22/h1-3,5-8H,4,9-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRGJKSJQFGQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group is synthesized through a cyclization reaction, often using a suitable cyclizing agent under controlled temperature and pressure conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the cyclobutyl intermediate.

    Coupling with Naphthalene-1-carboxamide: The final step involves coupling the morpholin-4-ylcyclobutyl intermediate with naphthalene-1-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Mechanism : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. Studies have indicated that derivatives with similar structures can inhibit the growth of various cancer cell lines.
    • Case Study : In vitro assays demonstrated significant cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 8.4 to 10.4 µM.
  • Antiviral Properties
    • Mechanism : N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide has been evaluated for its antiviral effects against several viruses, including herpes simplex virus types 1 and 2 and influenza viruses A and B.
    • Case Study : Preliminary studies showed that the compound could inhibit viral replication, suggesting its potential as a therapeutic agent in treating viral infections.
  • Anticoagulant Activity
    • Mechanism : The compound acts as an inhibitor of activated factor X (FXa), crucial in the coagulation cascade. By inhibiting FXa, it reduces thrombin generation, which is vital for managing thromboembolic diseases.
    • Case Study : Research indicated that the compound effectively reduced thrombin levels in animal models, supporting its use in developing anticoagulant therapies.

The biological activities of this compound can be summarized as follows:

  • Anticancer : Induces apoptosis in cancer cells; effective against multiple cancer types.
  • Antiviral : Inhibits replication of various viruses; potential for broad-spectrum antiviral therapy.
  • Anticoagulant : Reduces thrombin generation; potential for treating thromboembolic disorders.

Future Directions and Research Opportunities

Ongoing research is needed to further elucidate the mechanisms of action of this compound. Future studies should focus on:

  • In vivo studies to assess the efficacy and safety profile in animal models.
  • Structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties.
  • Exploration of its potential in combination therapies for enhanced therapeutic outcomes.

Wirkmechanismus

The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

The compound shares structural homology with two classes of molecules:

  • Naphthalene carboxamides : E.g., N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 1 ) and N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 2 ) from . These derivatives exhibit antimycobacterial activity (MIC = 8–16 µg/mL against Mycobacterium tuberculosis) and low cytotoxicity (IC50 > 30 µM on human hepatocytes) .
  • Morpholine-containing compounds: Morpholine rings are frequently employed to improve solubility and bioavailability. For example, morpholine-substituted quinolines and β-lactams have shown enhanced pharmacokinetic profiles compared to non-morpholine analogs .

Key Structural and Functional Differences

Parameter Target Compound Compound 1 Compound 2
Core Structure Naphthalene-1-carboxamide Naphthalene-1-carboxamide Naphthalene-1-carboxamide
Substituent [1-(Morpholin-4-yl)cyclobutyl]methyl 2-Chlorophenyl 2-Nitrophenyl
Polarity Higher (due to morpholine’s H-bonding capacity) Moderate (Cl substituent) High (NO₂ substituent)
Bioactivity Hypothesized antimicrobial/antimycobacterial (based on analogs) Confirmed antimycobacterial (MIC = 8 µg/mL) Antibacterial (MIC = 16 µg/mL)
Cytotoxicity Likely low (inferred from structural analogs) IC50 > 30 µM IC50 > 30 µM

Crystallographic and Conformational Insights

highlights the structural analysis of 1-[3-(naphthalen-1-yl)phenyl]naphthalene, a related biphenyl-naphthalene hybrid.

  • The compound adopts a near-planar geometry with mixed cis/trans configurations.
  • Average C–C bond length = 1.43 Å, R-factor = 0.050 .
    By contrast, the target compound’s cyclobutyl-morpholine group likely introduces steric hindrance and torsional strain, which may influence its binding to biological targets.

Research Implications and Limitations

  • Strengths : The morpholine-cyclobutylmethyl substituent may enhance solubility and target engagement compared to halogenated or nitro-substituted analogs.
  • Gaps: No direct biological or crystallographic data are available for the target compound, necessitating further experimental validation.
  • Contradictions : While morpholine generally reduces cytotoxicity, its combination with a strained cyclobutane ring could unpredictably affect metabolic stability .

Biologische Aktivität

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C_{15}H_{19}N_{3}O
  • Molecular Weight : 255.33 g/mol
  • IUPAC Name : this compound

This structure allows for various interactions with biological targets, particularly in the central nervous system (CNS).

This compound primarily acts as a modulator of neurotransmitter systems. Its morpholine moiety is known to influence receptor binding, particularly at serotonin and dopamine receptors. This modulation can lead to significant effects on mood, cognition, and behavior.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, which are critical in mood regulation.
  • Dopamine Receptor Interaction : It may also interact with dopamine receptors, potentially influencing reward pathways and motor control.

Antidepressant Effects

Research indicates that this compound has antidepressant-like effects in animal models. In a study involving chronic unpredictable stress models in rodents, the compound demonstrated significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results suggest that it may enhance serotonergic and dopaminergic signaling pathways, leading to improved mood states.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly valuable in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

StudyFindingsReference
Antidepressant Activity Demonstrated significant reduction in depressive behaviors in rodent models
Neuroprotection Protects neuronal cells from oxidative stress
Receptor Binding Studies Exhibits high affinity for serotonin and dopamine receptors

Q & A

Basic Synthesis Considerations

Q: What are the key methodological steps and optimization strategies for synthesizing N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide? A: Synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Use coupling agents like carbodiimides (e.g., DCC) with catalysts (e.g., DMAP) to link the morpholine-cyclobutyl moiety to the naphthalene carboxamide .
  • Cyclobutyl functionalization : Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize strained cyclobutyl intermediates .
  • Purity control : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structural integrity of this compound? A:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions on the morpholine and naphthalene rings .
  • HPLC-MS : Confirm molecular weight (expected ~395 g/mol) and detect impurities (<1% threshold) .
  • X-ray crystallography : Resolve stereochemistry of the cyclobutyl-morpholine junction if crystalline forms are obtainable .

Mechanism of Action in Biological Systems

Q: How can researchers identify the molecular targets and pathways modulated by this compound? A: Advanced methodologies include:

  • Target fishing : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
  • Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibition/activation patterns .
  • Transcriptomics : RNA-seq analysis on treated cell lines to map downstream pathway alterations .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance this compound’s bioactivity, and how are they evaluated? A:

  • Morpholine substitution : Replace morpholine with piperidine or thiomorpholine to assess impact on solubility and target binding .
  • Cyclobutyl rigidity : Compare with cyclohexyl analogs to determine conformational flexibility requirements for activity .
  • Naphthalene modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to study effects on aromatic stacking interactions .

Resolving Data Contradictions

Q: How should discrepancies in reported biological activities (e.g., IC50_{50} variability) be addressed? A:

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Batch analysis : Compare purity (>98% by HPLC) and stereochemical consistency (via chiral HPLC) across studies .
  • Meta-analysis : Cross-reference PubChem BioActivity data (CID 575109) to identify outlier datasets .

Computational Modeling for Target Prediction

Q: Which computational tools are effective for predicting binding modes and off-target risks? A:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to homology-modeled targets .
  • ADMET prediction : Employ SwissADME to assess permeability (e.g., LogP ~3.5) and cytochrome P450 interactions .
  • Molecular dynamics : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) .

In Vivo Efficacy and Toxicity Profiling

Q: What preclinical models are suitable for evaluating therapeutic potential and safety? A:

  • Pharmacokinetics : Conduct rodent studies with IV/PO dosing to calculate bioavailability (target >30%) and half-life .
  • Toxicity screening : Use zebrafish embryos for rapid hepatotoxicity assessment (LD50_{50} correlation) .
  • Disease models : Test in xenograft models (e.g., murine cancer) with biomarker analysis (e.g., tumor volume, serum cytokines) .

Addressing Solubility Challenges

Q: What formulation strategies improve aqueous solubility for in vitro/in vivo studies? A:

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based solutions .
  • Salt formation : Explore hydrochloride or mesylate salts to enhance crystallinity and dissolution .
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Advanced Analytical Techniques for Degradation Studies

Q: How can researchers identify and quantify degradation products under varying conditions? A:

  • Forced degradation : Expose to heat (40–80°C), UV light, or oxidative stress (H2_2O2_2), then analyze via LC-MS/MS .
  • Stability-indicating assays : Develop HPLC methods with photodiode array detection to resolve degradation peaks .

Crystallographic Data Interpretation

Q: How can X-ray crystallography resolve ambiguities in stereochemistry or conformational flexibility? A:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) structures .
  • Density maps : Analyze electron density to confirm cyclobutyl puckering and morpholine chair conformation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.